4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Overview
Description
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core substituted with chlorine and fluorine atoms. The presence of these substituents imparts distinct chemical properties, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight is beneficial for subsequent optimization , which may suggest good absorption and distribution characteristics.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has been found to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, this compound’s interaction with FGFRs is of significant biochemical interest.
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,6-dichloro-2-fluoropyridine with suitable nucleophiles can lead to the formation of the desired pyrrolo[3,4-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and reaction time are critical parameters that are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazole ring fused to the pyridine core, offering different chemical properties.
Uniqueness
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.
Properties
IUPAC Name |
4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWQSCKMZHECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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